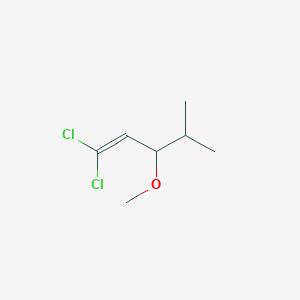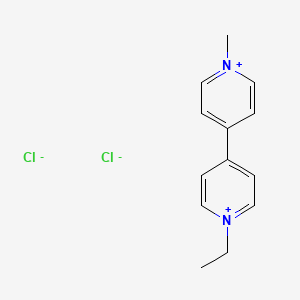
1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-ol is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a non-1-en-1-ol backbone. This compound is of significant interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-ol typically involves multiple steps, including the introduction of fluorine atoms and the formation of the en-1-ol structure. Common synthetic routes include:
Fluorination Reactions: Utilizing reagents such as elemental fluorine (F2) or fluorinating agents like sulfur tetrafluoride (SF4) to introduce fluorine atoms.
Alkene Formation: Employing elimination reactions to form the double bond in the en-1-ol structure.
Hydroxylation: Introducing the hydroxyl group (-OH) through reactions with oxidizing agents.
Industrial production methods often involve large-scale fluorination processes under controlled conditions to ensure the safety and efficiency of the synthesis.
Chemical Reactions Analysis
1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form saturated alcohols using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-ol is primarily influenced by the presence of fluorine atoms, which can alter the electronic properties of the molecule. These changes can affect the compound’s interactions with molecular targets, such as enzymes or receptors, and influence its biological activity. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-ol can be compared to other fluorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Known for its use in the production of non-stick coatings and its environmental persistence.
Perfluorooctanesulfonic acid (PFOS): Used in firefighting foams and stain repellents, also noted for its environmental impact.
Fluorinated ethers: Utilized in various industrial applications due to their chemical stability and low reactivity.
The uniqueness of this compound lies in its specific structure and the high degree of fluorination, which imparts distinct chemical and physical properties.
Properties
CAS No. |
64614-34-2 |
|---|---|
Molecular Formula |
C9HF17O |
Molecular Weight |
448.08 g/mol |
IUPAC Name |
1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-ol |
InChI |
InChI=1S/C9HF17O/c10-1(2(11)27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h27H |
InChI Key |
QNJRXCHNQKAWBV-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(O)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


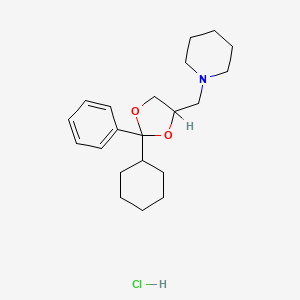

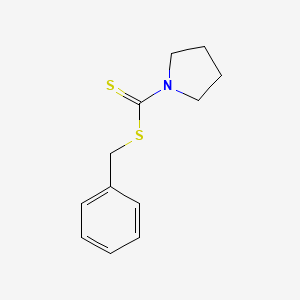
![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
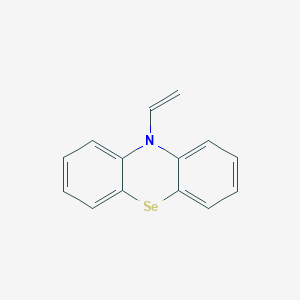
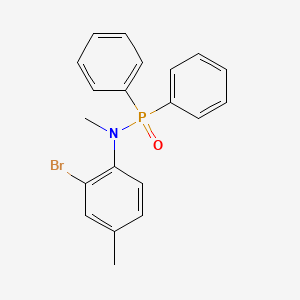
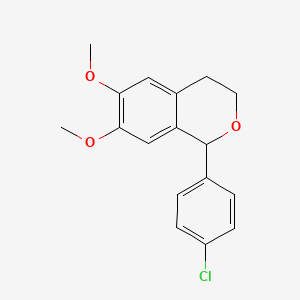
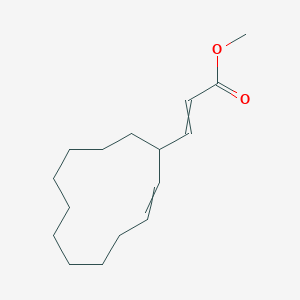
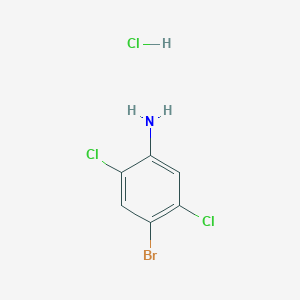
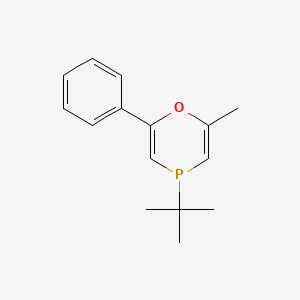
![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)
